molecular formula C15H14ClNO5S B2657488 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide CAS No. 1105235-08-2

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide

Cat. No.: B2657488
CAS No.: 1105235-08-2
M. Wt: 355.79
InChI Key: BQZYBDLJAOGZPW-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a chlorobenzenesulfonamide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the ethyl chain: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Sulfonamide formation: The ethylated benzo[d][1,3]dioxole is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to a decrease in the breakdown of neurotransmitters, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom at a different position.

    N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-bromobenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing selective inhibitors for therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c16-11-2-1-3-13(8-11)23(18,19)17-6-7-20-12-4-5-14-15(9-12)22-10-21-14/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZYBDLJAOGZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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